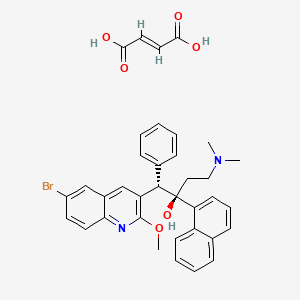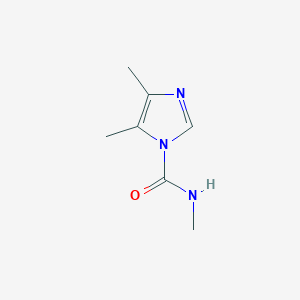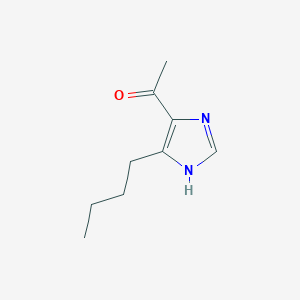![molecular formula C9H12N2O3 B12830110 Ethyl 5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine-2-carboxylate](/img/structure/B12830110.png)
Ethyl 5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine-2-carboxylate is a heterocyclic compound with a unique structure that combines elements of imidazole and oxazine rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine-2-carboxylate typically involves a multi-step process. One common method includes the reaction of morpholin-3-ylideneamine hydrochloride with ethyl-bromopyruvate in the presence of anhydrous potassium carbonate. The reaction mixture is stirred at room temperature and then refluxed, followed by purification through column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated purification systems can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate.
Reduction: Reduction can be achieved using agents like diisobutylaluminium hydride.
Substitution: Nucleophilic substitution reactions can occur at the oxazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Diisobutylaluminium hydride in tetrahydrofuran at low temperatures.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
Ethyl 5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential as a biochemical probe.
Mécanisme D'action
The mechanism of action of Ethyl 5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine-2-carbaldehyde
- 5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine-8-carboxylic acid
Uniqueness
Ethyl 5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine-2-carboxylate is unique due to its ester functional group, which can be hydrolyzed to form carboxylic acids or further modified to introduce various substituents. This versatility makes it a valuable compound in synthetic chemistry and drug development.
Propriétés
Formule moléculaire |
C9H12N2O3 |
|---|---|
Poids moléculaire |
196.20 g/mol |
Nom IUPAC |
ethyl 6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazine-2-carboxylate |
InChI |
InChI=1S/C9H12N2O3/c1-2-14-9(12)7-5-11-3-4-13-6-8(11)10-7/h5H,2-4,6H2,1H3 |
Clé InChI |
RJJYPIAYMYDMBL-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CN2CCOCC2=N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1H-Imidazo[4,5-b]pyrazine, 5,6-dichloro-2-(trifluoromethyl)-](/img/structure/B12830054.png)








